molecular formula C17H13FN2O2S B2637763 (E)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1211997-08-8

(E)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2637763
CAS No.: 1211997-08-8
M. Wt: 328.36
InChI Key: UBQYPOAMYZYUSQ-BQYQJAHWSA-N
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Description

The compound (E)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide features a central acrylamide scaffold linked to two heterocyclic moieties: a 5-(2-fluorophenyl)isoxazole and a thiophen-2-yl group. This structure combines electron-withdrawing (fluorophenyl) and electron-rich (thiophene) components, which may enhance binding interactions with biological targets such as enzymes or ion channels.

Properties

IUPAC Name

(E)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-15-6-2-1-5-14(15)16-10-12(20-22-16)11-19-17(21)8-7-13-4-3-9-23-13/h1-10H,11H2,(H,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYPOAMYZYUSQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step organic reaction process. The synthesis typically involves:

  • Preparation of the Isoxazole Ring : This is achieved through reactions involving halogenated phenyl compounds and oximes.
  • Formation of the Acrylamide Linkage : The isoxazole is then coupled with a thiophene derivative to form the acrylamide structure.

Reaction Conditions

Key parameters such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity during synthesis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including H460, A549, HT-29, and SMMC-7721.

Compound Cell Line IC50 (µg/mL) Effectiveness
This compoundH460208.58Moderate
This compoundA549238.14Comparable to control
This compoundHT-29274.60Lower than control
This compoundSMMC-7721269.00Comparable to control

These results indicate that the compound has moderate cytotoxic effects on cancer cells, suggesting potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. Studies indicate that it may inhibit certain anti-apoptotic proteins, enhancing apoptotic pathways in cancer cells .

Case Studies

  • Study on Antiproliferative Activity : In a recent study published in Nature, compounds similar to this compound were found to exhibit varying degrees of antiproliferative activity against human breast cancer cell lines using the sulforhodamine B assay. The study highlighted that modifications to the chemical structure could enhance activity against specific cell lines .
  • Interaction with DNA : Another study investigated the binding affinity of related compounds to calf thymus DNA (CT-DNA). The results showed significant binding characteristics, suggesting that these compounds could interfere with DNA replication in cancer cells, leading to increased cytotoxicity .

Comparison with Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity (If Reported) Reference ID
(E)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide (Target) Isoxazole-acrylamide 2-fluorophenyl, thiophen-2-yl N/A (Inference: Potential ion channel modulation) N/A
(E)-N-(5-methylisoxazol-3-yl)-3-(thiophen-2-yl)-2-(thiophen-3-yl)acrylamide Isoxazole-acrylamide 5-methylisoxazole, dual thiophene N/A
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Acrylamide 4-nitrophenyl, propylamine, thiophene N/A
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Acrylamide p-tolyl, thiophen-2-yl Antinociceptive (CaV2.2 channel inhibition)
N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9q) Isoxazole-adamantane 5-chlorothiophene, adamantane Antiviral (AM2 inhibition)
N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide Acrylamide-quinoline 2-fluorophenyl, 8-methoxyquinoline Anti-HIV-1 (IC50: 2.57–3.35 μM)

Key Observations

Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group in the target compound and N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide may enhance binding via dipole interactions or π-stacking.

Heterocyclic Contributions :

  • Isoxazole : Present in the target compound and 9q , this ring improves metabolic resistance compared to simpler aryl groups. Chloro-substituted thiophene in 9q may increase lipophilicity, favoring membrane penetration.
  • Thiophene : The thiophen-2-yl group in the target compound and DM497 could engage in hydrophobic interactions or sulfur-mediated hydrogen bonding.

Antiviral Activity: Compound 9q’s inhibition of AM2 channels highlights the role of isoxazole-heterocyclic hybrids in antiviral design, though the target compound’s fluorine substitution might offer distinct selectivity . Anti-HIV-1 Activity: The 2-fluorophenyl group in N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide correlates with high therapeutic indices, suggesting fluorine’s broader pharmacological value .

The target compound’s fluorine may balance hydrophilicity and membrane permeability. Solubility: Nitro groups (e.g., 5112 ) reduce aqueous solubility, whereas methoxy or fluorine substituents (e.g., ) may improve it.

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